molecular formula C17H24N6OS B2527833 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea CAS No. 1207053-58-4

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea

Cat. No.: B2527833
CAS No.: 1207053-58-4
M. Wt: 360.48
InChI Key: WBNIBTVIKQHIEG-UHFFFAOYSA-N
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Description

The compound 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea is an organic molecule that draws interest for its potential applications in various fields such as chemistry, biology, and medicine. Its complex structure includes functional groups such as amines, pyrimidines, and thioethers, making it a versatile compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea can be synthesized through a multi-step process involving key reagents and specific reaction conditions. One typical synthetic route may involve the condensation of 4-(Dimethylamino)-6-methylpyrimidine with an appropriate ethylamine derivative, followed by the formation of the urea bond with 3-(methylthio)phenyl isocyanate. Careful control of temperature, pH, and solvent conditions is crucial to achieve a high yield and purity of the final product.

Industrial Production Methods

For industrial-scale production, optimization of the synthetic route is essential. This includes scaling up the reactions, employing continuous flow chemistry for better control over reaction parameters, and using cost-effective and readily available reagents. Advanced purification techniques such as crystallization or chromatography are often employed to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: It can be oxidized to introduce additional functional groups or alter its reactivity.

  • Reduction: Reduction reactions can modify the existing functional groups to alter the compound's physical and chemical properties.

  • Substitution: The compound's aromatic and heterocyclic rings can participate in electrophilic or nucleophilic substitution reactions, introducing new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles depending on the desired substitution reaction. Typical reaction conditions involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or acyl groups into the pyrimidine or phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea is used as a starting material for synthesizing more complex molecules. It can also serve as a ligand in coordination chemistry or as a building block in polymer synthesis.

Biology

In biological research, the compound's ability to interact with proteins and nucleic acids makes it a valuable tool for studying enzyme mechanisms or gene expression. It can also act as a probe for investigating cellular pathways.

Medicine

Medically, the compound shows promise in drug development due to its potential biological activities. Its structural features suggest it may interact with specific biological targets, making it a candidate for therapeutic applications.

Industry

In industry, this compound is used in the formulation of specialty chemicals, including agricultural chemicals, dyes, and pigments. Its unique reactivity profile allows for its incorporation into various industrial processes.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. Its mechanism of action may involve binding to the active site of enzymes, altering their catalytic activity, or interacting with DNA/RNA to modulate gene expression. The pathways involved include signal transduction, metabolic pathways, and regulatory networks within cells.

Comparison with Similar Compounds

Similar Compounds

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea can be compared to similar compounds such as:

  • 1-(2-((4-(Dimethylamino)pyrimidin-2-yl)amino)ethyl)-3-(phenyl)urea

  • 1-(2-((6-Methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea

  • 1-(2-((4-Aminopyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea

Unique Features

Compared to these similar compounds, this compound's unique features include the presence of both a dimethylamino group and a methylthio group, which confer distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest.

There you go—a deep dive into the intricate world of this compound! If there's anything else you'd like to explore, feel free to ask.

Properties

IUPAC Name

1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(3-methylsulfanylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6OS/c1-12-10-15(23(2)3)22-16(20-12)18-8-9-19-17(24)21-13-6-5-7-14(11-13)25-4/h5-7,10-11H,8-9H2,1-4H3,(H,18,20,22)(H2,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNIBTVIKQHIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=CC=C2)SC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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